molecular formula C16H17NO3S B8381936 3-(4-Tert-butylbenzoyl)amino-2-thiophenecarboxylic acid

3-(4-Tert-butylbenzoyl)amino-2-thiophenecarboxylic acid

Cat. No.: B8381936
M. Wt: 303.4 g/mol
InChI Key: KZFHFQSWXJKKHH-UHFFFAOYSA-N
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Description

3-(4-Tert-butylbenzoyl)amino-2-thiophenecarboxylic acid is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C16H17NO3S

Molecular Weight

303.4 g/mol

IUPAC Name

3-[(4-tert-butylbenzoyl)amino]thiophene-2-carboxylic acid

InChI

InChI=1S/C16H17NO3S/c1-16(2,3)11-6-4-10(5-7-11)14(18)17-12-8-9-21-13(12)15(19)20/h4-9H,1-3H3,(H,17,18)(H,19,20)

InChI Key

KZFHFQSWXJKKHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(SC=C2)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirring solution of methyl 3-[(4-t-butylbenzoyl)amino]-2-thiophenecarboxylate (9.67 g, 30 mmol) in dioxane (75 mL) was added 2 M sodium hydroxide (75 mL). After 16 h, the mixture was acidified to pH 2 with 5 M hydrochloric acid, then diluted with ethyl acetate. The phases were separated and the aqueous layer was extracted a total of 3 times with ethyl acetate. The combined ethyl acetate fractions were dried over magnesium sulfate, filtered, and the solvent was removed in vacuo to afford the product (8.09 g, 89% yield).
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
75 mL
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reactant
Reaction Step One
Quantity
75 mL
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solvent
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0 (± 1) mol
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Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of methyl 3-(4-t-butylbenzoylamino)thiophene-2-carboxylate (9.67 g, 30 mmol), dioxane (75 mL) and 2 M sodium hydroxide (75 mL) was stirred for 16 h. The reaction was acidified to pH, 2 with 5 M hydrochloric acid. The mixture was diluted with ethyl acetate and the aqueous layer was extracted with ethyl acetate (3 times). The combined organic layers was magnesium sulfate dried, filtered, and concentrated to afford the title compound as a solid (8.09 g, 89%); NMR(CDCl3) d 1.36(s, 9H), 7.54(d, 2H, J=8.4 Hz), 7.61(d, 1H, J=5.1 Hz), 7.92(d, 2H, J=8.4 Hz), 8.34(d, 1H, J=5.1 Hz), 11.04(s, 1H); MS(FD): 303.
Quantity
9.67 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
89%

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